molecular formula C6H13NO2 B3379805 N-tert-butyl-2-hydroxyacetamide CAS No. 175276-17-2

N-tert-butyl-2-hydroxyacetamide

Cat. No.: B3379805
CAS No.: 175276-17-2
M. Wt: 131.17 g/mol
InChI Key: SGWCSGJBNVWDQO-UHFFFAOYSA-N
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Description

N-tert-butyl-2-hydroxyacetamide is an acetamide derivative featuring a hydroxyl group at the β-position of the acetamide chain and a bulky tert-butyl group attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group and steric hindrance from the tert-butyl moiety.

Properties

IUPAC Name

N-tert-butyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-5(9)4-8/h8H,4H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWCSGJBNVWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-17-2
Record name N-tert-butyl-2-hydroxyacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-hydroxyacetamide can be synthesized through various synthetic routes. One common method involves the reaction of tert-butylamine with glyoxylic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyacetamide group may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-tert-butyl-2-hydroxyacetamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic chemistry.

Reactivity and Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : The hydroxyacetamide group can be oxidized to yield carboxylic acid derivatives.
  • Reduction : Reduction processes can convert it into corresponding amines using agents like sodium borohydride.
  • Substitution Reactions : The tert-butyl group allows for electrophilic substitution reactions, providing pathways to synthesize diverse derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganate, H₂O₂Carboxylic acid derivatives
ReductionSodium borohydride, LiAlH₄Amines
SubstitutionElectrophiles (various)Substituted tert-butyl derivatives

Biological Applications

Potential Biological Activity
Research indicates that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies are ongoing to evaluate its effects on enzyme activity and its potential as an inhibitor for certain biological pathways.

Case Study: Cholinesterase Inhibition
In studies focusing on cholinesterase inhibitors, compounds similar to this compound have shown promise in enhancing cognitive functions by modulating acetylcholine levels in the brain. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .

Medicinal Applications

Drug Development
this compound is being explored as a precursor or intermediate in drug synthesis. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action
The compound's mechanism involves forming hydrogen bonds with target molecules, which may enhance its biological activity. The lipophilic nature of the tert-butyl group facilitates interaction with lipid membranes, potentially improving drug delivery systems.

Industrial Applications

Use in Specialty Chemicals
In industrial settings, this compound is utilized as an additive in various processes, including the production of specialty chemicals. Its properties make it suitable for applications requiring stability and reactivity.

Case Study: Antioxidant Properties
Research has indicated that compounds with similar structures can function as antioxidants, protecting products from oxidative degradation. This property is particularly valuable in consumer goods such as food packaging and cosmetics .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyacetamide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the β-position of the acetamide chain significantly influences properties such as polarity, solubility, and reactivity. Key comparisons include:

Compound Name Substituent (β-position) Molecular Weight Physical State Yield (%) Key Applications/Notes
N-tert-butyl-2-hydroxyacetamide -OH Not explicitly stated Likely solid* N/A Limited commercial availability (discontinued)
N-(tert-butyl)acetamide (2aa) None (unsubstituted) Not provided Liquid 50 Synthetic intermediate
N-(tert-butyl)acetamide (2ab) Not specified Not provided Solid 68 Melting point: 92.8–94.6°C
N-(tert-butyl)-2-chloroacetamide -Cl 156.63 (CAS 15678-99-6) Solid N/A Industrial/research applications; safety risks noted
N-cyclohexylacetamide (2ac) Cyclohexyl group Not provided Solid 85 Higher yield due to steric stabilization

*Inferred from analogs like 2ab (solid state with similar tert-butyl group) .

Key Observations :

  • Chloro-substituted derivatives (e.g., N-(tert-butyl)-2-chloroacetamide) exhibit higher reactivity due to the electronegative chlorine atom, making them useful in alkylation reactions .
  • Substituted acetamides with bulky groups (e.g., cyclohexyl in 2ac) achieve higher synthetic yields (85%) compared to simpler tert-butyl analogs (50–68%), likely due to improved steric stabilization during synthesis .

Biological Activity

N-tert-butyl-2-hydroxyacetamide (CAS No. 175276-17-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxyacetamide functional group with a tert-butyl substituent on the nitrogen atom. Its molecular formula is C6H13NO2C_6H_{13}NO_2, and it exhibits unique chemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : The compound acts as a pharmacophore in the design of histone deacetylase inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy.
  • Interaction with Biomolecules : The hydroxy group can form hydrogen bonds with target molecules, influencing their activity. The tert-butyl group enhances stability and lipophilicity, facilitating interactions with lipid membranes and proteins.
  • Anti-inflammatory Properties : Derivatives of N-hydroxyacetamide have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in inflammatory pathways.

Antifungal Activity

This compound has shown significant antifungal activity, particularly when used in combination with fluconazole against Candida albicans. This suggests its potential as an adjunctive treatment for fungal infections.

Anti-inflammatory Effects

Research indicates that this compound can inhibit COX enzymes, leading to reduced inflammation. This property is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .

Case Studies and Experimental Results

A series of studies have evaluated the efficacy of this compound in various biological contexts:

  • Histone Deacetylase Inhibition : In vitro studies demonstrated that this compound effectively inhibited histone deacetylase activity, leading to increased acetylation of histones and altered gene expression profiles associated with cancer cell proliferation.
  • Antifungal Synergy : In a study assessing the efficacy of antifungal agents, this compound was found to potentiate the effects of fluconazole against Candida albicans, highlighting its potential role in combination therapies.
  • Inhibition of Inflammatory Markers : Experimental results showed that treatment with this compound resulted in a significant decrease in the expression levels of inflammatory markers such as COX-2 and TNF-alpha in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS) .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Histone Deacetylase InhibitionModulates gene expression; potential anti-cancer effects
Antifungal ActivityEnhances fluconazole efficacy against Candida albicans
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.